
5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl fluoride: is a fluorinated organic compound that has garnered attention in various fields of scientific research due to its unique chemical properties. The presence of the trifluoromethyl group imparts increased stability and lipophilicity, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl fluoride typically involves the introduction of the trifluoromethyl group through nucleophilic substitution reactions. One common method is the reaction of a pyrrole derivative with trifluoromethyl sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic attack .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents
Major Products: The major products formed from these reactions include substituted pyrrole derivatives, sulfonamides, and various coupled products depending on the specific reaction conditions .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl fluoride is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: Its ability to form stable bonds with biological molecules makes it a useful tool in biochemical studies .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, making it a promising candidate for the development of new therapeutics .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl fluoride involves its interaction with molecular targets through nucleophilic substitution and covalent bonding. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with target proteins. This interaction can lead to the inhibition of enzyme activity or modification of protein function, depending on the specific biological context .
Comparaison Avec Des Composés Similaires
- 5-(trifluoromethyl)-2-pyrrolecarboxylic acid
- 5-(trifluoromethyl)-1H-pyrrole-3-carboxamide
- 5-(trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride
Comparison: Compared to these similar compounds, 5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability. The trifluoromethyl group further enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C5H3F4NO2S |
|---|---|
Poids moléculaire |
217.14 g/mol |
Nom IUPAC |
5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H3F4NO2S/c6-5(7,8)4-1-3(2-10-4)13(9,11)12/h1-2,10H |
Clé InChI |
RXVLFINNMJCAPP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=C1S(=O)(=O)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


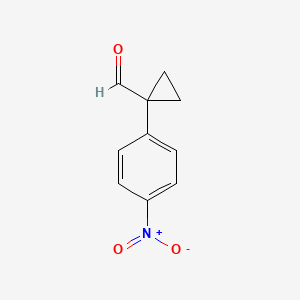

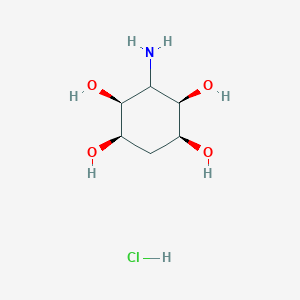
![(4S,5S)-4-methyl-5-{3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}piperidin-2-one](/img/structure/B13549539.png)
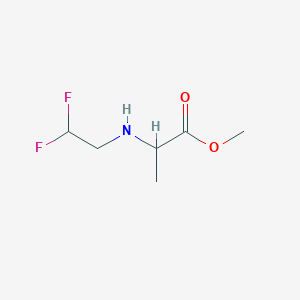
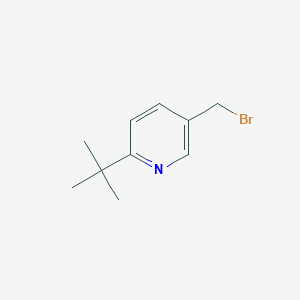
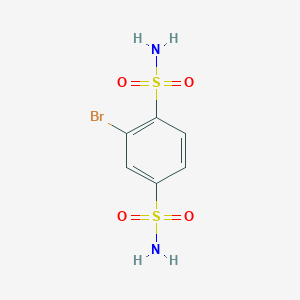
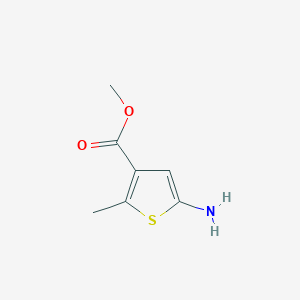
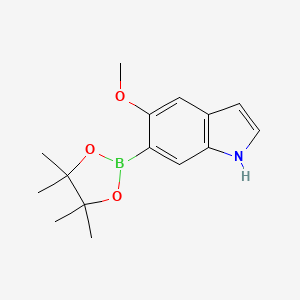
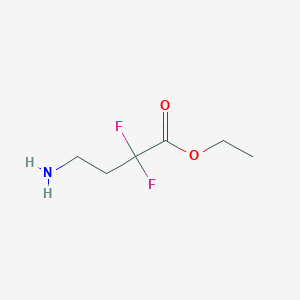

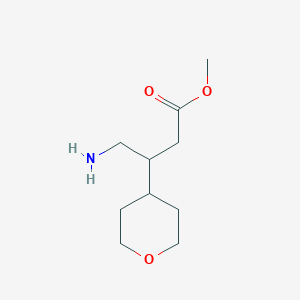
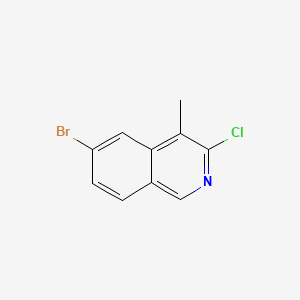
![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13549605.png)
